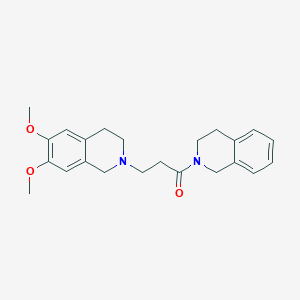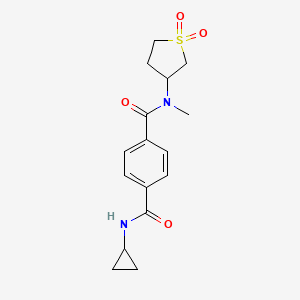
3-(1,3-benzodioxol-5-ylmethylamino)-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-ylmethylamino)-N-phenylpropanamide, commonly known as MDMA, is a synthetic drug that belongs to the amphetamine class of drugs. MDMA is a psychoactive drug that is widely used as a recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been used in scientific research due to its potential therapeutic effects.
作用機序
MDMA acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in feelings of euphoria, empathy, and social connection. MDMA also inhibits the reuptake of these neurotransmitters, leading to a prolonged effect.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects, including increased heart rate and blood pressure, increased body temperature, and dehydration. These effects can be dangerous, particularly when MDMA is used in high doses or in combination with other drugs.
実験室実験の利点と制限
MDMA has several advantages and limitations for lab experiments. One advantage is its ability to increase feelings of empathy and social connection, which may be useful in investigating social behavior and cognition. However, the physiological effects of MDMA can also interfere with experimental results, particularly when high doses are used.
将来の方向性
There are several future directions for research on MDMA, including investigating its potential therapeutic effects in the treatment of other mental health disorders, such as depression and addiction. Further research is also needed to investigate the long-term effects of MDMA use, particularly in individuals who use the drug recreationally. Additionally, research is needed to develop safer and more effective methods for synthesizing MDMA, as well as to develop methods for detecting and preventing MDMA-related harm.
合成法
MDMA can be synthesized using various methods, including the Leuckart reaction and the Wacker oxidation. The Leuckart reaction involves the reaction of safrole with ammonium formate to produce the intermediate 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is then reduced using sodium borohydride to produce MDMA. The Wacker oxidation involves the oxidation of safrole using palladium chloride and copper chloride to produce MDP2P, which is then reduced to MDMA using sodium borohydride.
科学的研究の応用
MDMA has been used in scientific research to investigate its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety-related disorders. MDMA has been shown to increase feelings of empathy, trust, and social connection, which may help individuals with PTSD to process traumatic memories and improve their emotional well-being.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-17(19-14-4-2-1-3-5-14)8-9-18-11-13-6-7-15-16(10-13)22-12-21-15/h1-7,10,18H,8-9,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUGJDTVRODZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-ylmethylamino)-N-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636479.png)



![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636497.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)
![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)

![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)

![1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)
